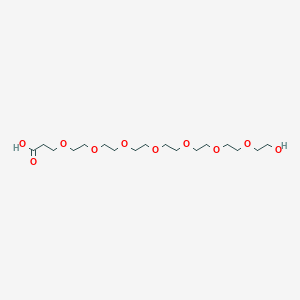

HO-Peg7-CH2CH2cooh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and temperatures ranging from 60°C to 80°C.

Industrial Production Methods: In industrial settings, the production of HO-Peg7-CH2CH2cooh is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the polymerization of ethylene oxide in the presence of a catalyst, followed by functionalization with carboxylic acid groups.

Analyse Des Réactions Chimiques

Types of Reactions: HO-Peg7-CH2CH2cooh undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: HO-Peg7-CH2CH2cooh is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used in targeted protein degradation .

Biology: In biological research, this compound is used to modify proteins and peptides to enhance their solubility and stability. It is also employed in the development of drug delivery systems .

Medicine: this compound is utilized in the formulation of PEGylated drugs, which have improved pharmacokinetics and reduced immunogenicity. It is also used in the development of hydrogels for tissue engineering .

Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also employed in the production of cosmetics and personal care products .

Mécanisme D'action

The mechanism of action of HO-Peg7-CH2CH2cooh involves its ability to form hydrogen bonds with water molecules, enhancing the solubility and stability of the compounds it is attached to. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability and therapeutic efficacy of drugs . The compound can also interact with proteins and nucleic acids, facilitating their transport and delivery within biological systems .

Comparaison Avec Des Composés Similaires

HO-Peg7-CH2COOH: Another PEG-based linker used in the synthesis of PROTACs.

HO-Peg6-CH2CH2COOH: A shorter PEG chain variant with similar properties but different solubility and stability characteristics.

Uniqueness: HO-Peg7-CH2CH2cooh is unique due to its specific chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in drug delivery and protein modification, where precise control over molecular interactions is crucial .

Activité Biologique

HO-Peg7-CH2CH2COOH, also known as Hydroxy-Polyethylene Glycol with a carboxylic acid functional group, is a compound that merges the properties of polyethylene glycol (PEG) with hydroxyl and carboxylic acid functionalities. This unique structure enhances its solubility in water and ability to form hydrogen bonds, making it particularly valuable in various biochemical applications. This article delves into the biological activity of this compound, highlighting its synthesis, properties, applications, and research findings.

The molecular formula of this compound includes a long polyethylene glycol chain consisting of seven ethylene glycol units terminated with a carboxylic acid group. This structure provides optimal balance between solubility and stability, which is crucial for its applications in drug delivery systems and protein modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₆O₁₁ |

| Molecular Weight | 428.47 g/mol |

| Solubility | High in water |

| Functional Groups | Hydroxyl, Carboxylic Acid |

Biological Applications

This compound has demonstrated significant biological activity across various fields:

- Drug Delivery Systems : The compound is utilized in the development of polymer-drug conjugates (PDCs), which enhance the delivery and efficacy of therapeutic agents. Its ability to improve solubility and reduce immunogenicity makes it an attractive candidate for formulating biopharmaceuticals .

- Protein Modification : this compound is employed to modify proteins, increasing their stability and circulation time in the bloodstream while potentially reducing their immunogenicity through steric hindrance .

- Cancer Research : Research indicates that PEGylated compounds can inhibit cancer cell migration and proliferation. For instance, studies have shown that PEG-based conjugates can significantly inhibit vascular endothelial growth factor (VEGF)-stimulated migration of human umbilical vein endothelial cells (HUVECs) by over 65% .

Research Findings

Recent studies have focused on the interactions of this compound with biological molecules:

- In Vitro Studies : In vitro evaluations have demonstrated that this compound enhances the loading capacity of drugs like haloperidol in conjugates, significantly improving their therapeutic potential .

- Cytotoxicity Assessments : The cytotoxicity of this compound conjugates was assessed using breast cancer cell lines (MCF-7 and MDA-MB 231), revealing IC50 values greater than 100 µM for PEG conjugates compared to approximately 50 µM for free haloperidol, indicating a need for further optimization in drug design .

Case Studies and Applications

Several case studies illustrate the practical applications of this compound:

- PEGylation in Therapeutic Proteins : A study highlighted the use of PEGylated salmon calcitonin, where PEG modification extended the circulating half-life significantly due to increased molecular weight and reduced immunogenicity .

- Heavy Metal Remediation : Research indicated that nanostructures self-assembled from small molecules, including this compound derivatives, showed promise in environmental applications such as heavy metal remediation, showcasing its versatility beyond pharmaceutical uses .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O10/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h18H,1-16H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUMKMYMVWWYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.